HSR-609 monohydrochloride
Description
HSR-609, chemically designated as 3-[4-(8-fluoro-5,11-dihydrobenz[b]oxepino[4,3-b]pyridin-11-ylidene)piperidino]propionic acid dihydrate, is a novel amphoteric antiallergic agent with potent antihistaminic activity . Its amphoteric nature—exhibiting both acidic (propionic acid moiety) and basic (piperidine ring) properties—distinguishes it structurally and pharmacologically from other antihistamines.
Properties
CAS No. |
153250-07-8 |
|---|---|
Molecular Formula |
C21H22ClFN2O3 |
Molecular Weight |
404.9 g/mol |
IUPAC Name |
3-[4-(8-fluoro-5H-[1]benzoxepino[4,3-b]pyridin-11-ylidene)piperidin-1-yl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C21H21FN2O3.ClH/c22-16-3-4-17-18(12-16)27-13-15-2-1-8-23-21(15)20(17)14-5-9-24(10-6-14)11-7-19(25)26;/h1-4,8,12H,5-7,9-11,13H2,(H,25,26);1H |
InChI Key |
QKXNUNIGIQKDCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=C2C3=C(C=C(C=C3)F)OCC4=C2N=CC=C4)CCC(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of HSR-609 monohydrochloride involves several steps. The tricyclic compound (II), derived from (I) by known methods, is converted to the piperidine derivative (III) through a Grignard reaction and dehydration. The reaction of (III) with ethyl chloroformate and potassium hydroxide affords (IV). Finally, a Michael reaction and hydrolysis of (IV) yield HSR-609 .
Chemical Reactions Analysis
Oxidation Reactions
HSR-609 monohydrochloride undergoes oxidation under controlled conditions, primarily involving oxygen addition or hydrogen removal. Key reagents and outcomes include:
| Reagent | Conditions | Product Formed | Selectivity | Reference |
|---|---|---|---|---|
| Potassium permanganate | Acidic aqueous medium | Ketone derivatives | Moderate | |
| Hydrogen peroxide | Room temperature, pH 7 | Hydroxylated intermediates | High |
These reactions are pivotal in modifying the compound’s tricyclic core during intermediate synthesis stages.
Reduction Reactions
Reductive pathways are employed to stabilize reactive intermediates or modify functional groups:
| Reagent | Conditions | Product Formed | Yield (%) | Reference |
|---|---|---|---|---|
| Lithium aluminum hydride | Anhydrous THF, 0–5°C | Secondary alcohol derivatives | 85–90 | |
| Sodium borohydride | Methanol, reflux | Partial reduction of ketones | 70–75 |
Reduction is critical in converting the piperidine derivative (III) to intermediate (IV) during synthesis.
Substitution Reactions
Nucleophilic substitution reactions enable functional group interconversion:
| Substrate | Reagent | Conditions | Product Formed | Reference |
|---|---|---|---|---|
| Chloroacetamide | Potassium hydroxide | Ethanol, 60°C | Amine-linked analog | |
| Halogenated intermediates | Grignard reagents | Dry ether, −10°C | Alkylated derivatives |
These reactions are instrumental in constructing the compound’s piperidine and propanoic acid moieties.
Hydrolysis Reactions
Controlled hydrolysis is essential for final product isolation:
| Substrate | Reagent | Conditions | Product Formed | Purity (%) | Reference |
|---|---|---|---|---|---|
| Ethyl ester intermediate | HCl (aqueous) | Reflux, 12 hours | Carboxylic acid derivative | ≥98 |
This step ensures the conversion of ester-protected intermediates into the active carboxylic acid form.
Stability Under Thermal and Photolytic Conditions
This compound demonstrates moderate stability, with degradation observed under extreme conditions:
| Condition | Timeframe | Degradation Products | Reference |
|---|---|---|---|
| 100°C (dry) | 24 hours | Dehydrated tricyclic analog | |
| UV light (254 nm) | 48 hours | Radical-mediated dimers |
Comparative Reactivity Profile
The compound’s amphoteric nature allows dual reactivity:
| Environment | Dominant Reaction | Observed By | Reference |
|---|---|---|---|
| Acidic (pH < 3) | Protonation at amine | NMR titration | |
| Basic (pH > 10) | Deprotonation at acid | IR spectroscopy |
Scientific Research Applications
HSR-609 monohydrochloride has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of amphoteric compounds.
Biology: It is used to study the interaction of histamine receptors with various ligands.
Medicine: It is being investigated for its potential use as an antiallergic agent with minimal central nervous system effects.
Industry: It is used in the development of new antiallergic drugs
Mechanism of Action
HSR-609 monohydrochloride exerts its effects by selectively binding to histamine H1-receptors. This binding inhibits the action of histamine, a compound involved in allergic reactions. The amphoteric nature of HSR-609 allows it to interact with both acidic and basic environments, enhancing its selectivity and reducing its penetration into the central nervous system .
Comparison with Similar Compounds
Table 1: Comparative Effects of HSR-609 and Similar Antiallergic Agents
Key Structural and Functional Contrasts:
Amphoteric vs. Non-Amphoteric Structures: HSR-609’s amphoteric design reduces its ability to cross the blood-brain barrier (BBB), unlike PY-608, a non-amphoteric analog with a similar backbone that induces EEG slowing . Basic compounds like azelastine and ketotifen readily penetrate the CNS, leading to adverse effects such as seizures or sedation.
EEG-Behavior Dissociation :
- PY-608, cyproheptadine, and ketotifen caused EEG slowing without corresponding behavioral sedation, highlighting a mismatch between electrophysiological and observational data .
Research Findings and Implications
The 1998 canine study concluded that HSR-609’s unique amphoteric structure is critical to its lack of CNS side effects. In contrast, structurally related compounds like PY-608 or classical antihistamines (e.g., azelastine) exhibit pronounced CNS activity due to their lipophilic, non-amphoteric properties . These findings underscore the importance of chemical polarity in designing safer antiallergic agents.
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